molecular formula C7H6N2 B1600676 Pyrrolo[1,2-a]pyrazine CAS No. 274-45-3

Pyrrolo[1,2-a]pyrazine

Cat. No.: B1600676
CAS No.: 274-45-3
M. Wt: 118.14 g/mol
InChI Key: QSLLFYVBWXWUQT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Pyrrolo[1,2-a]pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound derivatives have been shown to inhibit kinases, which are enzymes that play a key role in cell signaling pathways. Additionally, these compounds exhibit antimicrobial properties by interacting with bacterial enzymes and disrupting their metabolic processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have been found to inhibit the growth of cancer cells by interfering with their signaling pathways and inducing apoptosis. Moreover, these compounds can modulate the expression of genes involved in inflammation, thereby exhibiting anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. These compounds can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound derivatives have been shown to inhibit kinase activity by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of target proteins, thereby disrupting cell signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, these compounds may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities. At high doses, this compound derivatives can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels within cells. For example, this compound derivatives have been shown to inhibit certain metabolic enzymes, leading to an accumulation of specific metabolites and a decrease in others. This modulation of metabolic pathways can have significant effects on cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells. For instance, this compound derivatives may be transported into cells via specific membrane transporters, where they can then interact with intracellular targets. The distribution of this compound within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound derivatives may localize to the nucleus, where they can interact with transcription factors and influence gene expression. Alternatively, these compounds may be directed to the mitochondria, where they can affect cellular metabolism and energy production .

Properties

IUPAC Name

pyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-7-6-8-3-5-9(7)4-1/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLLFYVBWXWUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451997
Record name Pyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274-45-3
Record name Pyrrolo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=274-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo(1,2-a)pyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRROLO(1,2-A)PYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV62N5YA33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 7-Azaindolizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033576
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Research has identified several potential therapeutic applications for pyrrolo[1,2-a]pyrazine derivatives, including:

  • Anxiolytic activity: Certain this compound-3-carboxamides have demonstrated anxiolytic effects in animal models, suggesting their potential as treatments for anxiety disorders. Notably, GML-11 (N-benzyl-N,1-diphenylthis compound-3-carboxamide) exhibited significant anxiolytic activity in mice, with a higher potency than other known this compound-based translocator protein (TSPO) ligands. [, , ]
  • Antifungal activity: A range of substituted pyrrolo[1,2-a]pyrazines showed potent antifungal activity against various Candida species, including multidrug-resistant strains. Docking analysis suggests that their mechanism of action may involve interaction with the catalytic site of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) in Candida species. []
  • Antibacterial activity: this compound-1,4-dione,hexahydro, isolated from the marine bacteria Bacillus tequilensis MSI45, displayed strong antibacterial activity against multi-drug resistant Staphylococcus aureus. []
  • Anti-HIV activity: 7-methyl-6,8-bis(methylthio)this compound, a metabolite of the drug oltipraz, exhibits inhibitory activity against HIV-1 replication in vitro. Studies suggest that this compound may target a stage in the viral life cycle after viral integration, unlike oltipraz, which inhibits reverse transcriptase. []

A: Studies indicate that pyrrolo[1,2-a]pyrazines can act as TSPO ligands. [, , ] TSPO is primarily located in the outer mitochondrial membrane of cells in the central nervous system and is involved in the synthesis of neurosteroids. Binding of pyrrolo[1,2-a]pyrazines to TSPO may modulate neurosteroid production, which in turn influences GABAergic neurotransmission and contributes to the observed anxiolytic effects. []

A: Studies using neurosteroidogenesis inhibitors, such as trilostane and finasteride, demonstrated complete blockage of the anxiolytic effects of certain this compound TSPO ligands (GML-1 and GML-3) in an elevated plus-maze test. This finding suggests that the anxiolytic action of these compounds is dependent on neurosteroid biosynthesis, supporting the involvement of TSPO as their primary target. []

ANone: this compound is a bicyclic heterocyclic compound composed of a pyrrole ring fused to a pyrazine ring.

ANone: Various spectroscopic techniques are employed for structural confirmation, including:

  • NMR spectroscopy: 1H NMR and 13C NMR provide valuable information on the number and environment of hydrogen and carbon atoms, respectively, allowing for structural elucidation of pyrrolo[1,2-a]pyrazines. [, , ]
  • Mass spectrometry: This technique provides the molecular weight and fragmentation pattern of pyrrolo[1,2-a]pyrazines, aiding in structure determination. [, , ]
  • FT-IR spectroscopy: This method helps identify functional groups present in this compound derivatives based on their characteristic infrared absorption bands. []

ANone: Research suggests that:

  • Substituents on the amide nitrogen atom significantly influence the anxiolytic activity of 1-phenylthis compound-3-carboxamides. Compounds with alkyl, benzyl, alkoxyphenylalkyl groups, or amino acid residues as substituents generally exhibited higher anxiolytic activity in animal models. []
  • Introduction of a 'lipophilic linker' between the phenyl and pyrrole rings in a series of 3,4-dihydro-6-phenylpyrrolo[1,2-a]pyrazines led to enhanced affinity for monoamine oxidase A (MAO-A), contributing to potent and reversible MAO-A inhibitory activity. [, ]

A: The presence of specific substituents on the pyrrole and pyrazine rings plays a crucial role in the antifungal activity of pyrrolo[1,2-a]pyrazines. For instance, the introduction of an enone substituent on the this compound scaffold, achieved through a base-catalyzed intramolecular cyclization, has been linked to potent antifungal activity. [, ]

ANone: Numerous synthetic approaches have been developed for the construction of pyrrolo[1,2-a]pyrazines. These include:

  • [3+3]-cycloaddition reactions: This method utilizes 2-azidoacrylic acid derivatives and pyrrolphenylketone to form the this compound core structure. []
  • Domino reactions: A domino aza-Claisen rearrangement/cyclization sequence, initiated by the reaction of 2-imidazolines with terminal electron-deficient alkynes, can efficiently assemble pyrrolo[1,2-a]pyrazines. []
  • Intramolecular cyclization: Treating N-propargyl(pyrrolyl)enaminones under basic conditions (Cs2CO3/DMSO) can induce intramolecular cyclization, yielding pyrrolo[1,2-a]pyrazines with enone substituents. []
  • Tandem reactions: Various tandem reactions, such as iminium cyclization followed by Smiles rearrangement [] or post-Ugi cyclization followed by gold(I)-catalyzed annulation [], have also been employed for the synthesis of this compound derivatives.
  • Palladium-catalyzed C(sp)–C(sp2) coupling: This method provides a direct route to multi-substituted pyrrolo[1,2-a]pyrazines from phenylboronic acids and 2-carbonyl- or 2-formylpyrroloacetonitriles. []

ANone: The this compound scaffold possesses several reactive sites that can undergo various chemical transformations:

  • Electrophilic substitution: The pyrrole ring is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of diverse substituents. []
  • Nucleophilic addition: FeCl3-catalyzed nucleophilic addition to activated N-heterocycles can be utilized for the regioselective functionalization of pyrrolo[1,2-a]pyrazines, particularly at the C1 and C4 positions. []
  • Metalation and reactions with electrophiles: The nonbridgehead nitrogen atom in pyrrolo[1,2-a]pyrazines can be deprotonated with strong bases like lithium diisopropylamide, generating a nucleophilic anion that can react with various electrophiles. []
  • 1,3-Dipolar cycloadditions: N-Ylides derived from pyrrolo[1,2-a]pyrazines can participate in 1,3-dipolar cycloaddition reactions with suitable dipolarophiles, expanding the structural diversity of accessible compounds. [, ]

ANone: Computational methods have played a significant role in:

  • Pharmacophore modeling and molecular docking: These approaches have been employed to design new this compound-based TSPO ligands with enhanced anxiolytic activity. [, ]
  • QSAR studies: 3D-QSAR models, developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA), have helped identify essential structural features of phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives for potent mGluR5 antagonism. []
  • Mechanistic studies: Theoretical calculations have been used to elucidate the reaction mechanisms and regioselectivity of this compound formation, as exemplified by the tandem imination/annulation of γ- and δ-ketoalkynes. []

ANone: While specific metabolic pathways may vary depending on the substituents present, studies on oltipraz, a this compound-containing drug, provide insights:

  • Oltipraz undergoes extensive metabolism, primarily involving dithiolethione ring opening, reduction, recyclization, and methylation to form 7-methyl-6,8-bis(methylthio)this compound ("metabolite III"). []

A: Alkylpyrrolo[1,2-a]pyrazines have been identified as key contributors to the aroma of roasted meat. These compounds are formed through non-enzymatic browning reactions between carbohydrates and amino acids during cooking. [] Understanding their formation and sensory properties can be valuable in optimizing food processing techniques and developing flavouring agents. [, ]

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